![molecular formula C9H14N4 B1305234 N-[4-(dimethylamino)phenyl]guanidine CAS No. 67453-82-1](/img/structure/B1305234.png)

N-[4-(dimethylamino)phenyl]guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

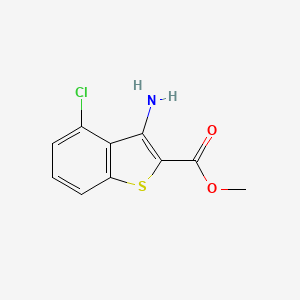

Synthesis Analysis

The synthesis of N-[4-(dimethylamino)phenyl]guanidine derivatives has been explored in various contexts. One approach involves the reaction of benzenamines with N-cyanoguanidine, followed by condensation with ethyl 4,4,4-trifluoro-3-oxobutanoate to produce intermediate N-(4-hydroxy-2-pyrimidinyl)-N'-phenylguanidines. These intermediates can also be obtained by reacting beta-keto esters with N-cyanoguanidine, followed by treatment with benzenamines . Another method for synthesizing polycyclic guanidines includes generating N-amidinyliminium ions from alpha-(phenylthio)amidine precursors and undergoing cyclocondensation with various compounds . Additionally, O-Methylisourea Sulfate has been used to synthesize N-Substituted guanidines by reacting with aliphatic or aromatic amines .

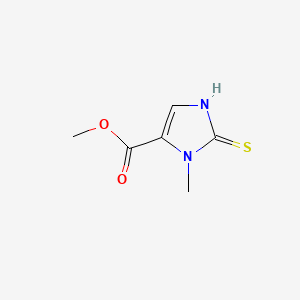

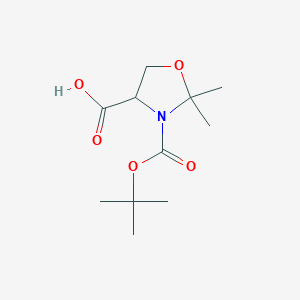

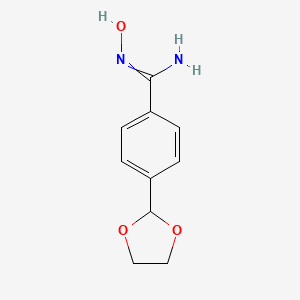

Molecular Structure Analysis

The molecular structure of N-[4-(dimethylamino)phenyl]guanidine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structures of N, N'-Dimethyl-N, N'-diphenylguanidine and its guanidinium salt reveal a cis conformation with two phenyl groups located face-to-face . Similarly, the crystal structures of N-(ω-Dimethylammonioalkyl)-N',N',N'',N''-tetramethylguanidinium-dichlorides show guanidinium ions associated with chloride ions via N-H···Cl hydrogen bonds .

Chemical Reactions Analysis

The reactivity of N-[4-(dimethylamino)phenyl]guanidine derivatives has been studied in the context of forming molecular complexes. For example, a molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline is linked by hydrogen bonds and π-π* interactions . Additionally, the synthesis of guanidines often involves reactions with various amines and other reagents, as demonstrated in the synthesis methods mentioned above .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[4-(dimethylamino)phenyl]guanidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the magnetic and electronic spectral features of Ni(II) complexes with guanidino pyrimidines suggest a pseudo-octahedral environment around the central Ni(II) ion . The physico-chemical properties, such as molar conductance and magnetic susceptibility, provide insights into the coordination properties of these compounds . Moreover, the solubility and reactivity of these derivatives can be tailored by modifying the substituents, as seen in the synthesis of water-soluble derivatives .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Biological Activities

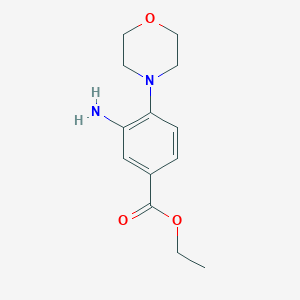

N-[4-(dimethylamino)phenyl]guanidine, as a part of the broader guanidine compound family, has been explored for its vast therapeutic potential across various medical fields. Guanidine derivatives are pivotal in the design and development of novel drugs due to their diverse chemical, biochemical, and pharmacological properties. These compounds have been investigated for their roles in treating a wide spectrum of diseases, including but not limited to their application in central nervous system (CNS) disorders, as anti-inflammatory agents, inhibitors of Na+/H+ exchanger, inhibitors of NO synthase, antithrombotic, antidiabetic, and chemotherapeutic agents. Additionally, guanidinium-based transporters and vectors exhibit significant importance in drug delivery systems (Sączewski & Balewski, 2009).

Drug Screening and Lead Compound Development

Guanidine derivatives, including N-[4-(dimethylamino)phenyl]guanidine, have found potential applications in both synthetic and medicinal chemistry. These compounds, originating from natural and synthetic sources, have been subject to extensive screening and testing to discover promising lead structures for future drug development. Guanidine-based compounds have shown potential as neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, and anti-diabetic agents, among others. Their organically based and hydrophilic nature has made them subjects of significant interest in the pharmaceutical industry, though further studies are required to support their use in suggested therapeutic areas (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

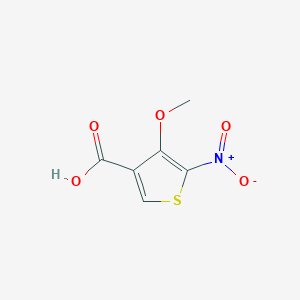

Antimicrobial and Antifungal Applications

Explorations into guanidine-containing polyhydroxyl macrolides have demonstrated their broad-spectrum antibacterial and antifungal activities. These compounds, characterized by a polyhydroxyl lactone ring and a guanidyl side chain, have been produced by various actinomycetes. Studies have indicated that the terminal guanidine group and lactone ring are crucial for their antibacterial and antifungal activities, suggesting these compounds have significant potential to be developed into new antimicrobial agents (Song, Yuan, Li, & Cao, 2019).

Zukünftige Richtungen

The future directions for “N-[4-(dimethylamino)phenyl]guanidine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As a guanidine derivative, it may have potential applications in various fields such as medicine, biochemistry, and organocatalysis .

Wirkmechanismus

Target of Action

Mode of Action

Some guanidine derivatives have been found to bind to the minor groove of dna, suggesting a possible mechanism of action .

Eigenschaften

IUPAC Name |

2-[4-(dimethylamino)phenyl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-13(2)8-5-3-7(4-6-8)12-9(10)11/h3-6H,1-2H3,(H4,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAHSJLHESEXLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388656 |

Source

|

| Record name | N-[4-(dimethylamino)phenyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(dimethylamino)phenyl]guanidine | |

CAS RN |

67453-82-1 |

Source

|

| Record name | N-[4-(dimethylamino)phenyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)